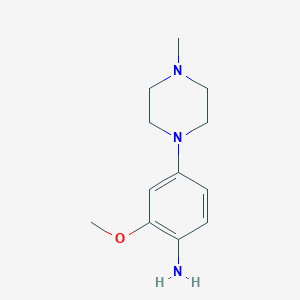

2-Methoxy-4-(4-methylpiperazin-1-yl)aniline

Vue d'ensemble

Description

“2-Methoxy-4-(4-methylpiperazin-1-yl)aniline” is an intermediate of Brigatinib, a medicine used to treat cancer that suppresses epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK) .

Synthesis Analysis

The compound was synthesized by reacting with basic conditions, followed by the removal of the tert-butoxycarbonyl group and reductive amination .Molecular Structure Analysis

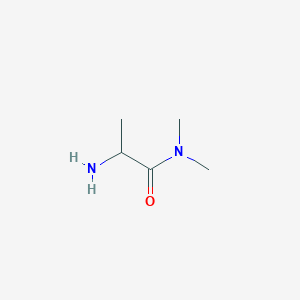

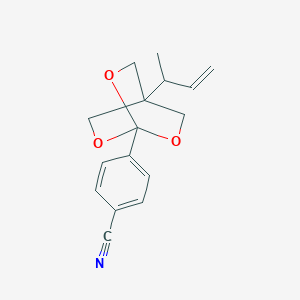

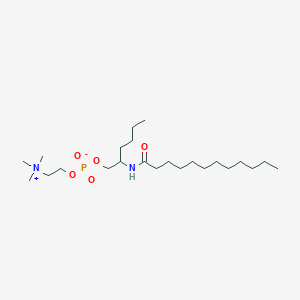

The molecular formula of the compound is C12H19N3O. It has a molecular weight of 221.3 . The InChI key is LUYPGLRYFIVYTH-UHFFFAOYSA-N .Chemical Reactions Analysis

The compound was synthesized by reacting under basic conditions, followed by the removal of the tert-butoxycarbonyl group and reductive amination .Physical And Chemical Properties Analysis

The compound is a white to yellow to purple to brown solid . The storage temperature is recommended to be at refrigerator level .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

- Brigatinib Intermediate : This compound serves as an intermediate in the synthesis of brigatinib , a medication used to treat cancer. Brigatinib inhibits epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK), making it valuable in targeted cancer therapy .

Pharmacokinetics and Metabolism Studies

These applications highlight the versatility of 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline across diverse scientific disciplines. Remember to consult relevant literature and conduct further investigations for detailed insights into each field . If you need more information or have additional queries, feel free to ask! 😊

Mécanisme D'action

Target of Action

The primary targets of 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline are the Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK) . These proteins play a crucial role in cell signaling pathways that regulate cell growth and division. Abnormalities in these proteins can lead to uncontrolled cell proliferation, a hallmark of cancer.

Mode of Action

2-Methoxy-4-(4-methylpiperazin-1-yl)aniline interacts with its targets (EGFR and ALK) by binding to their active sites, thereby inhibiting their activity . This inhibition disrupts the signaling pathways they are involved in, leading to a decrease in cell proliferation.

Biochemical Pathways

The affected pathways include the EGFR signaling pathway and the ALK pathway. Downstream effects of inhibiting these pathways include reduced cell proliferation, decreased cell survival, and increased apoptosis (programmed cell death). This can lead to a reduction in tumor growth and size .

Result of Action

The molecular and cellular effects of 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline’s action include decreased cell proliferation and increased apoptosis. This results in a reduction in tumor growth and size .

Safety and Hazards

The compound is classified under the GHS07 hazard class. The hazard statements include H302, H315, H319, H335. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Orientations Futures

Propriétés

IUPAC Name |

2-methoxy-4-(4-methylpiperazin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-14-5-7-15(8-6-14)10-3-4-11(13)12(9-10)16-2/h3-4,9H,5-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUYPGLRYFIVYTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602870 | |

| Record name | 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-4-(4-methylpiperazin-1-yl)aniline | |

CAS RN |

122833-04-9 | |

| Record name | 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-[3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]-(9CI)](/img/structure/B156954.png)